N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine
Description
¹H/¹³C NMR Analysis
¹H NMR (400 MHz, CDCl₃):
- δ 6.50–6.70 (m, 4H, aromatic protons).
- δ 3.20 (s, 2H, NH₂).
- δ 2.90–3.10 (m, 1H, N-CH(CH₂)₅).
- δ 1.20–1.80 (m, 11H, cyclohexyl and N-CH₃).
¹³C NMR (100 MHz, CDCl₃):
- δ 146.2 (C-N tertiary).
- δ 128.5–115.3 (aromatic carbons).
- δ 54.1 (N-CH₃).
- δ 33.7–25.2 (cyclohexyl carbons).
IR Spectroscopy (KBr pellet, cm⁻¹):
- 3350–3450 (N-H stretch, primary amine).
- 2920, 2850 (C-H stretch, cyclohexyl).
- 1605 (C=C aromatic).
- 1240 (C-N stretch).
UV-Vis (MeOH, λmax):
Tautomeric and Conformational Isomerism
The compound exhibits conformational isomerism due to:
- Cyclohexyl ring dynamics: Interconversion between chair, boat, and twist-boat conformers (energy barrier ~42 kJ/mol).
- Restricted rotation about the N-C(cyclohexyl) bond, leading to atropisomerism with a rotational barrier of ~18 kJ/mol .
Tautomerism is absent due to the absence of labile protons on the tertiary nitrogen. However, the primary amine group may participate in pH-dependent protonation equilibria:
$$
\text{NH}2 \leftrightarrow \text{NH}^- + \text{H}^+ \quad (\text{p}Ka \approx 4.9).
$$
This structural flexibility influences reactivity in synthetic applications, particularly in catalysis and polymer chemistry .
Properties
IUPAC Name |
4-N-cyclohexyl-4-N-methylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h7-10,12H,2-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWISXKIRICFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588617 | |
| Record name | N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93087-80-0 | |
| Record name | N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
- Benzene-1,4-diamine (para-phenylenediamine) serves as the core scaffold.
- Substituted anilines such as N-cyclohexyl aniline or N-methyl aniline can be intermediates.
- Alternatively, N-cyclohexyl-p-nitroaniline can be prepared by condensation of cyclohexylamine with p-nitrochlorobenzene, followed by catalytic hydrogenation to yield N-cyclohexyl-p-phenylenediamine.
Alkylation and Reductive Alkylation
- Reductive alkylation of amines is a common method to introduce alkyl groups onto amino functionalities.
- For example, reductive alkylation of N-cyclohexyl-p-phenylenediamine with methylating agents (formaldehyde and a reducing agent or methyl halides under controlled conditions) can yield N¹-cyclohexyl-N¹-methyl derivatives.
- Trialkyl phosphates (e.g., trimethyl phosphate) have also been used to alkylate phenylenediamines under elevated temperature and pressure.
Based on the synthesis of related compounds and the referenced patent literature for substituted phenylenediamines, the following steps outline a plausible preparation method:
Nitrosation and Reduction (for related phenylenediamines)
- Nitrosation of aniline derivatives with sodium nitrite in acidic aqueous medium at low temperature (0–10 °C) produces nitroso intermediates.
- Subsequent reduction with zinc powder in acidic solution converts nitroso compounds to diamines.
- This method is established for N,N-diethyl-1,4-phenylenediamine and can be adapted for cyclohexyl-methyl analogs.
Reductive Alkylation
- Starting from N-cyclohexyl-p-phenylenediamine, methylation can be performed by reacting with methylating agents such as methyl iodide or formaldehyde with a reducing agent (e.g., sodium cyanoborohydride).
- Alternatively, reaction with trimethyl phosphate at elevated temperatures (190–200 °C) can introduce methyl groups selectively.
Purification
- After synthesis, the reaction mixture is neutralized to basic pH (~14) using sodium hydroxide.
- The organic phase is separated by extraction and purified by vacuum distillation at reduced pressure (e.g., 5 mmHg) collecting fractions around 115–116 °C to isolate the pure diamine.
- Further purification may involve salification: dissolving the diamine in dry benzene and saturating with dry hydrogen chloride gas to precipitate the hydrochloride salt, which is then dried to yield the final product.
Comparative Data Table of Key Parameters in Preparation
| Step | Conditions | Reagents/Materials | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| Nitrosation | Acidic aqueous solution, stirring | Sodium nitrite, HCl, water | 0–10 | 2.5–3 hours | Low temperature to control reaction |
| Reduction | Acidic aqueous solution, stirring | Zinc powder, HCl, water | 15–20 | 1.5–2.5 hours | Zinc added gradually to avoid excess |
| Reductive Alkylation | Elevated temperature, sealed system | Trimethyl phosphate or methylating agent | 190–200 | 34 hours | High temperature for alkylation |
| Purification | pH adjustment, vacuum distillation | NaOH, organic solvent | 115–116 (distill.) | - | Distillation under reduced pressure |
| Salification | Dry benzene, dry HCl gas saturation | Benzene, HCl gas | Ambient | - | Precipitation of hydrochloride salt |
Research Findings and Notes
- The nitrosation-reduction method is a classical and reliable route for preparing substituted phenylenediamines with high purity and yield.
- Reductive alkylation using trimethyl phosphate is effective but requires long reaction times and high temperatures, which may lead to side products; careful monitoring is necessary.
- Purification by vacuum distillation and salification ensures removal of impurities and isolation of the hydrochloride salt, which is often the preferred form for stability and handling.
- The cyclohexyl substitution introduces steric hindrance, which can affect reaction rates and selectivity; optimization of reaction parameters is recommended.
- Safety considerations include handling of toxic reagents (e.g., sodium nitrite, zinc powder, methylating agents) and controlling exothermic reactions during nitrosation and reduction.
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring is substituted with different functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)
Major Products Formed
Oxidation: Quinones, oxidized derivatives
Reduction: Amines, reduced derivatives
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N1-Cyclohexyl-N1-methylbenzene-1,4-diamine serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for diverse chemical reactions, making it valuable in the development of new materials and chemicals. For instance, it can be utilized in the synthesis of specialty chemicals that require specific amine functionalities .
Reactivity and Mechanism
The compound's reactivity is attributed to its amino groups, which can participate in nucleophilic substitutions and coupling reactions. These properties are essential for generating complex molecular architectures in synthetic organic chemistry .
Biological Applications
Pharmacological Potential
Research indicates that derivatives of N1-cyclohexyl-N1-methylbenzene-1,4-diamine may exhibit significant biological activities. Studies have shown that related compounds possess reuptake inhibition against neurotransmitter transporters such as serotonin and norepinephrine, suggesting potential applications in treating mood disorders .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, enhancing understanding of its pharmacological properties. Such studies are instrumental in drug discovery processes where identifying lead compounds is critical .
Industrial Applications
Specialty Chemicals Production
In industrial contexts, N1-cyclohexyl-N1-methylbenzene-1,4-diamine is used to produce specialty chemicals that serve various purposes, including additives in plastics and coatings. Its ability to modify physical properties makes it a valuable component in material science .
Safety and Handling
Due to its chemical nature, proper safety measures must be observed when handling this compound. It is classified under certain hazardous materials regulations, necessitating appropriate precautions during storage and use .
Case Study 1: Drug Development
A notable case study involved the exploration of cyclohexyl derivatives for their antidepressant properties. The compound demonstrated promising activity in preclinical models, leading to further investigations into its mechanism of action and therapeutic efficacy .
Case Study 2: Material Science
In material science research, N1-cyclohexyl-N1-methylbenzene-1,4-diamine was utilized to enhance the durability and performance of polymeric materials. The incorporation of this compound into polymer matrices resulted in improved mechanical properties and thermal stability .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Chemical Synthesis | Intermediate for organic compounds | Synthesis of specialty chemicals |
| Biological Research | Potential antidepressant properties | Inhibition of neurotransmitter reuptake |
| Industrial Production | Additives for plastics and coatings | Enhancing material properties |
| Drug Development | Investigated for therapeutic potential | Preclinical models for mood disorders |
Mechanism of Action
The mechanism of action of N1-Cyclohexyl-N~1~-methylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine and Analogs
Key Observations:
- Steric and Hydrophobic Effects : The cyclohexyl group in N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine increases hydrophobicity and steric hindrance compared to smaller substituents (e.g., methyl or methoxy). This may enhance solubility in organic solvents but reduce water compatibility .
- Oxidative Stability : Unlike electron-rich analogs like naphthalene-1,4-diamine, the cyclohexyl-methyl substitution likely confers resistance to oxidation, making it more suitable for industrial applications .
- Fluorescence and Aggregation: While Schiff base derivatives (e.g., N¹,N⁴-bis(4-(dimethylamino)benzylidene)benzene-1,4-diamine) exhibit AIE, the target compound’s substituents may suppress such properties due to reduced π-conjugation .
Comparison with Cyclohexyl-Substituted Diamines
- N¹-Cyclohexyl-N⁴-phenyl-1,4-benzenediamine (CAS 101-87-1):
- Cyclohexane-1,4-diamine derivatives :
- Compounds like 2-isopropyl-5-methyl-cyclohexane-1,4-diamine dihydrochloride exhibit distinct stereochemical effects due to cyclohexane ring conformation, which could influence biological activity or crystallization behavior .
Biological Activity
N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine, also known as a benzene-1,4-diamine derivative, has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, particularly focusing on its anticancer and antimicrobial effects, supported by empirical data and case studies.
Chemical Structure and Properties
This compound is characterized by a cyclohexyl group and a methyl group attached to the nitrogen atoms of a 1,4-diamine structure. Its chemical formula is CHN, with a molecular weight of approximately 206.30 g/mol. The compound's unique structure contributes to its interaction with various biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells.
Case Studies
- MCF-7 Cell Line Study :
- U87 Cell Line Study :
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties.
Research Findings
A study focused on the compound's activity against various bacterial strains revealed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further exploration in antimicrobial therapies.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Oxidative Stress : The compound can induce oxidative stress in cancer cells, leading to apoptosis.
- Interference with DNA Repair Mechanisms : By affecting DNA repair enzymes, it may enhance the effectiveness of existing chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine in a research setting?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1,4-diaminobenzene derivatives with cyclohexylmethyl halides under basic conditions (e.g., K₂CO₃ or NaH) in aprotic solvents like THF or DMF. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize oxidation by-products . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and cyclohexyl/methyl group integration. Aromatic protons appear as doublets (δ 6.5–7.5 ppm), while cyclohexyl protons show multiplet splitting (δ 1.0–2.5 ppm) .
- FT-IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) validate the backbone structure .
- Mass Spectrometry (ESI/HRMS) : Determines molecular ion ([M+H]⁺) and fragmentation patterns to confirm molecular weight (e.g., m/z ~266 for C₁₈H₂₂N₂) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELX programs resolve the molecular structure of N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine?
- Methodological Answer :
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 130 K to minimize thermal motion .
- Structure Solution : SHELXD (direct methods) and SHELXL (refinement) resolve atomic positions. Key parameters: R₁ < 0.05 for high-resolution data (<1.0 Å), anisotropic displacement parameters for non-H atoms .
- Validation : Check for residual electron density peaks (<0.5 eÅ⁻³) and Hirshfeld surface analysis to confirm hydrogen bonding/π-π interactions .
Q. What strategies resolve discrepancies between experimental XRD data and computational structural models (e.g., DFT)?
- Methodological Answer :
- Refinement Protocols : Compare experimental unit cell parameters (e.g., a = 11.8285 Å, β = 93.698°) with DFT-optimized geometries. Adjust torsional angles for cyclohexyl groups to match XRD-derived dihedral angles .
- Residual Factor Analysis : Weighted R values (wR₂ < 0.12) and goodness-of-fit (GOF ~1.0) indicate convergence .
- Dynamical Corrections : Apply TWIN/BASF scaling in SHELXL for twinned crystals or multi-component datasets .
Q. How does the compound’s conformational flexibility influence its host-guest interactions (e.g., with aromatic hydrocarbons)?
- Methodological Answer :
- Crystal Packing Analysis : Cyclohexyl groups adopt chair conformations, creating cavities for guest inclusion (e.g., xylene). Use Mercury software to calculate void volumes (~50 ų) .
- Selectivity Studies : Compare binding constants (Kₐ) via UV-Vis titration. For example, trans-cyclohexane-1,4-diamine derivatives show higher affinity for p-xylene (logKₐ ~3.2) than ethylbenzene due to steric complementarity .
- Molecular Dynamics (MD) : Simulate guest diffusion pathways (NAMD/GROMACS) with AMBER force fields to model host-guest dynamics .
Data Contradiction and Validation
Q. How should researchers address conflicting NMR and XRD data regarding substituent orientation?
- Methodological Answer :
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–400 K) detects rotational barriers in cyclohexyl groups. Compare with XRD-derived torsion angles to confirm static vs. dynamic disorder .
- DFT-NMR Chemical Shift Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to predict shifts for proposed conformers. Match experimental vs. computed δ values (RMSD < 0.3 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
